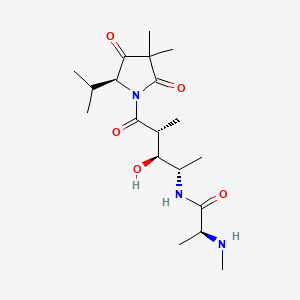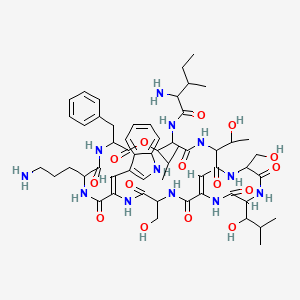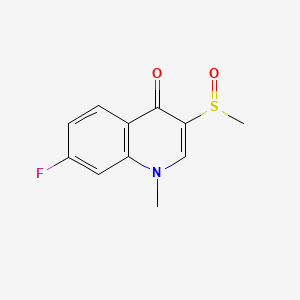
Flosequinan
Übersicht
Beschreibung
Flosequinan is a quinolone vasodilator that was discovered and developed by Boots UK and was sold for about a year under the trade name Manoplax . It was approved in 1992 in the US and UK to treat people with heart failure who could not tolerate ACE inhibitors or digitalis .
Synthesis Analysis
This compound can be synthesized through two routes. One involves the ring closure of the β-keto sulfoxides with ortho esters, and the other involves the cyclisation of the anilinoacrylates . Another method involves a high-yield, 4-step synthesis for this compound starting with 4-fluoroanthranilic acid .Molecular Structure Analysis
The molecular formula of this compound is C11H10FNO2S . The InChIKey is UYGONJYYUKVHDD-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound may block the effector-receptor activation of G transduction proteins which, in the presence of guanosine triphosphate, stimulate phospholipase C . It also prevents the production of inositol 1,4,&triphosphate and to a lesser extent protein kinase C activation produced by endothelin-1 effector-receptor coupling .Physical And Chemical Properties Analysis
This compound is a small molecule drug with a molar mass of 239.26 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Management von schwerer Herzinsuffizienz
Flosequinan wurde hinsichtlich seiner Wirkungen bei Patienten mit schwerer Herzinsuffizienz untersucht . Es handelt sich um einen direkt wirkenden Vasodilatator, dessen Verabreichung während einer 22-stündigen Überwachungsperiode zu einer signifikanten hämodynamischen Verbesserung führte . Das Medikament erhöhte die Herz- und Schlagindizes, reduzierte den systemischen und pulmonalen Gefäßwiderstand und tendierte dazu, den systemischen arteriellen Druck und die Herzfrequenz zu erhöhen . Im Gegensatz zu Nitroglycerin erhöhte this compound nicht die Plasma-Renin-Aktivität und die Serum-Aldosteron-Spiegel . Diese Ergebnisse deuten darauf hin, dass this compound ein nützliches vasodilatierendes Medikament bei der Behandlung von Patienten mit schwerer Herzinsuffizienz sein könnte .
Elektrophysiologische Effekte
This compound wurde hinsichtlich seiner akuten elektrophysiologischen Wirkungen bei Patienten mit normaler ventrikulärer Funktion untersucht . Nach intravenöser Infusion von this compound kam es zu einer signifikanten Verkürzung der Sinuszykluslänge, des AH-Intervalls, der QRS-Dauer und des QT-Intervalls . Es gab auch eine Reduktion sowohl der anterograden atrioventrikulären Wenckebach-Zykluslänge als auch der retrograden ventrikulären Wenckebach-Zykluslänge . Es gab jedoch keine Veränderung der Sinus-Knoten-Wiederherstellungs-Zeit, der intraatrialen Leitungszeit, des HV-Intervalls oder des korrigierten QTc-Intervalls . Diese Beobachtungen stimmen mit einer reflektorischen sympathischen Aktivierung überein .
Verbesserung der Belastungsfähigkeit bei Herzinsuffizienz-Patienten
This compound ist ein neuartiges vasodilatierendes Mittel mit einer milden positiven inotropen Wirkung . Es wurde berichtet, dass es die Belastungsfähigkeit bei Patienten mit schwerer Herzinsuffizienz erhöht . Dies deutet darauf hin, dass this compound die Lebensqualität dieser Patienten durch Steigerung ihrer körperlichen Fähigkeiten verbessern könnte .
Safety and Hazards
Wirkmechanismus
Target of Action
Flosequinan is a quinolone vasodilator .
Mode of Action
It is known to function as a vasodilator .
Pharmacokinetics
The pharmacokinetics of this compound were studied in a group of 18 patients with chronic cardiac failure . After a single dose of 100 mg, the maximum concentration (Cmax) of the parent compound was recorded at 1.4 hours, and of the sulphone metabolite flosequinoxan at 21.7 hours . The plasma elimination half-lives of the parent compound and the metabolite were prolonged compared to previous studies in normal volunteers .
Result of Action
The electrophysiological effects of this compound infusion are consistent with reflex sympathetic activation . There was no conclusive evidence for any direct electrophysiological effect or for contraction-excitation feedback . This compound improves exercise duration in patients with chronic heart failure .
Action Environment
The action of this compound can be influenced by the patient’s health status, particularly the presence of chronic heart failure . The drug was withdrawn from the market due to increased mortality in chronic heart failure patients, found in drug trials .
Eigenschaften
IUPAC Name |
7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGONJYYUKVHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048833 | |
| Record name | Flosequinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76568-02-0 | |
| Record name | Flosequinan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76568-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flosequinan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flosequinan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flosequinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLOSEQUINAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NB119DLU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of flosequinan?
A1: this compound is a direct-acting vasodilator that primarily exerts its effects by relaxing both arterial and venous smooth muscle. [, ] This vasodilation leads to a decrease in systemic and pulmonary vascular resistance, reducing preload and afterload on the heart. [, , , ]
Q2: How does this compound's vasodilatory effect differ from that of sodium nitroprusside?
A2: Unlike sodium nitroprusside, which solely reduces intracellular calcium levels ([Ca2+]i) to achieve vasodilation, this compound appears to reverse the calcium-sensitizing effect of phenylephrine in addition to decreasing [Ca2+]i. [] This suggests a unique mechanism of action for this compound.
Q3: How does this compound compare to milrinone in terms of its inotropic mechanism?
A4: Unlike milrinone, which exerts positive inotropy via phosphodiesterase inhibition and increased cyclic adenosine monophosphate (cAMP) levels, this compound's inotropic effect appears independent of cAMP. [] This suggests a distinct mechanism for this compound's inotropic activity.
Q4: Does this compound affect neurohormonal systems?
A5: While this compound does not typically increase plasma renin activity or aldosterone levels during short-term administration, chronic use may lead to activation of the sympathetic and renin-angiotensin systems, as evidenced by increased plasma norepinephrine and renin activity. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H11FNO2S. Its molecular weight is 251.28 g/mol.
Q6: Are there any known material compatibility or stability concerns with this compound?
A6: The provided research papers primarily focus on this compound's pharmacological properties and do not provide detailed information regarding material compatibility or stability under various conditions. Further investigation is needed to assess these aspects.
Q7: Does this compound possess any catalytic properties?
A7: this compound is not known to possess catalytic properties. It functions as a pharmaceutical agent through its interactions with biological systems rather than by catalyzing chemical reactions.
Q8: Have computational methods been used to study this compound?
A8: The provided research papers primarily focus on experimental investigations of this compound's properties. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for this compound.
Q9: What is known about the stability and formulation of this compound?
A10: this compound is typically administered orally. [, , ] The research papers primarily focus on the pharmacokinetics and pharmacodynamics of this compound rather than providing in-depth details about its stability under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.
Q10: What is the current regulatory status of this compound?
A11: While this compound showed initial promise in treating heart failure, it was withdrawn from the market due to concerns about increased mortality with long-term use. [] This highlights the critical importance of comprehensive safety and efficacy assessments throughout drug development.
Q11: How is this compound metabolized in the body?
A12: this compound undergoes extensive metabolism in the liver, primarily via S-oxidation, to its major active metabolite, this compound sulfone (also known as flosequinoxan). [, , , ] This metabolite contributes significantly to the overall pharmacological activity of this compound.
Q12: Does this compound exhibit stereoselective pharmacokinetics?
A13: Yes, this compound, possessing a chiral sulfoxide group, exhibits stereoselective pharmacokinetics. Studies in rats have shown differences in the pharmacokinetic parameters of its enantiomers, R(+)-flosequinan and S(-)-flosequinan. []
Q13: What is the role of intestinal bacteria in this compound metabolism?
A14: Intestinal bacteria play a significant role in the chiral inversion of this compound enantiomers. These bacteria can reduce both R(+)- and S(-)-flosequinan to this compound sulfide, which is then absorbed and subsequently oxidized back to both enantiomers in the body. []
Q14: How is this compound eliminated from the body?
A15: this compound and its metabolite, this compound sulfone, are primarily eliminated through a combination of hepatic metabolism and renal excretion. [, ] The elimination half-life of this compound is relatively short, around 1.4 hours, while its metabolite has a much longer half-life of approximately 25 hours. []
Q15: Does renal impairment affect this compound pharmacokinetics?
A16: Yes, severe renal dysfunction significantly affects the pharmacokinetics of this compound. Studies show a decreased renal clearance of this compound and a prolonged elimination half-life of its active metabolite, this compound sulfone, in patients with renal impairment. [] This suggests a need for dosage adjustments in this patient population.
Q16: What about hepatic impairment? Does that affect this compound pharmacokinetics?
A17: Yes, hepatic impairment also impacts this compound pharmacokinetics. Studies indicate elevated this compound concentrations and a decreased systemic clearance in patients with compromised liver function. [] This highlights the importance of considering liver function when prescribing this compound.
Q17: Has this compound demonstrated efficacy in improving exercise tolerance in heart failure patients?
A18: Yes, clinical trials have shown that this compound can improve exercise tolerance in patients with heart failure. [, , , , , , ] It appears to achieve this by reducing cardiac workload through its vasodilatory effects and potentially improving skeletal muscle blood flow. [, ]
Q18: How does this compound affect hemodynamics in patients with heart failure?
A19: this compound generally improves hemodynamics in heart failure patients by reducing pulmonary capillary wedge pressure, mean pulmonary artery pressure, and right atrial pressure. [, ] It also increases cardiac index and stroke index while decreasing systemic vascular resistance. [, ]
Q19: Are there known mechanisms of resistance to this compound?
A19: The development of resistance to this compound's vasodilatory effects is not well-documented in the provided research papers. Further investigation is required to explore potential mechanisms of resistance.
Q20: Are there significant safety concerns associated with this compound?
A21: Yes, despite initial promise, this compound was withdrawn from the market due to concerns regarding increased mortality with long-term use. [] This underscores the importance of continuous monitoring and comprehensive safety assessments throughout a drug's lifespan.
Q21: Have any specific drug delivery strategies been investigated for this compound?
A21: The research papers primarily focus on the pharmacological properties and clinical effects of this compound administered through conventional oral routes. There is limited information regarding targeted drug delivery approaches specifically for this compound.
Q22: Are there any known biomarkers for predicting this compound efficacy or toxicity?
A22: The research papers do not provide specific details about validated biomarkers for predicting the efficacy or toxicity of this compound. Further research is needed to explore potential biomarkers associated with this compound treatment outcomes.
Q23: What analytical techniques are commonly used to quantify this compound and its metabolites?
A24: High-performance liquid chromatography (HPLC) is a widely employed technique for the quantification of this compound and its metabolites in biological samples. [, , , ]
Q24: Is there information available regarding the environmental impact of this compound?
A24: The provided research papers primarily focus on the clinical and pharmacological aspects of this compound and do not offer detailed insights into its environmental impact or degradation pathways.
Q25: What is known about the dissolution and solubility properties of this compound?
A25: The research papers primarily focus on the pharmacokinetics and pharmacodynamics of this compound, with limited information on its dissolution rate or solubility in various media. Further research is needed to characterize these properties and their impact on bioavailability and efficacy.
Q26: Are there specific regulatory guidelines for analytical method validation for this compound?
A26: While the provided research papers do not explicitly detail specific regulatory guidelines, analytical method validation for pharmaceuticals like this compound generally adheres to international standards such as those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Q27: Does this compound elicit any significant immunogenic responses?
A27: The provided research papers do not present evidence suggesting significant immunogenicity or immunological reactions associated with this compound administration.
Q28: Does this compound interact with drug transporters?
A28: The research papers primarily focus on this compound's metabolism and do not provide detailed information regarding its interactions with specific drug transporters. Further research is necessary to explore the potential for such interactions.
Q29: Can this compound induce or inhibit drug-metabolizing enzymes?
A29: The research papers do not provide specific details regarding this compound's potential to induce or inhibit drug-metabolizing enzymes.
Q30: What is known about the biocompatibility and biodegradability of this compound?
A30: The provided research papers focus on the pharmacological and clinical aspects of this compound and do not offer specific information regarding its biocompatibility or biodegradability.
Q31: Are there alternative medications to this compound for treating heart failure?
A32: Yes, various other medications are available for managing heart failure. These include angiotensin-converting enzyme (ACE) inhibitors, angiotensin receptor blockers (ARBs), beta-blockers, diuretics, and digoxin. [, ] The choice of treatment depends on the individual patient and the severity of their condition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

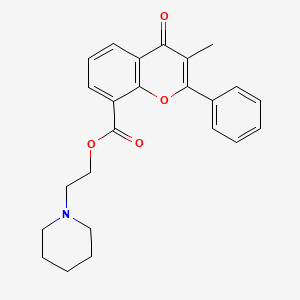
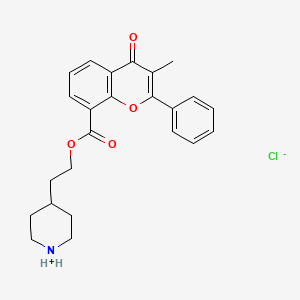
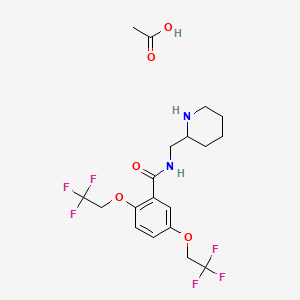

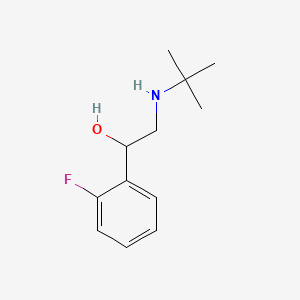
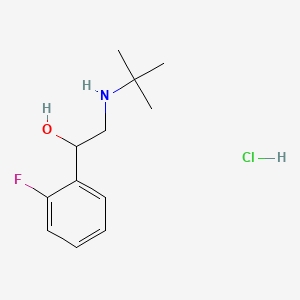


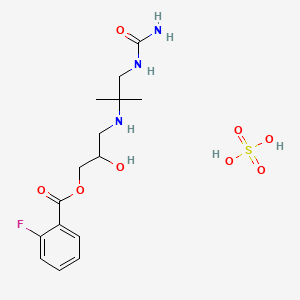


![2-({[4-(Hydroxymethyl)-3-(Trifluoromethyl)-1h-Pyrazol-1-Yl]acetyl}amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B1672781.png)
